molecular formula C15H18O2 B1670198 Dehydrocostus lactone CAS No. 477-43-0

Dehydrocostus lactone

Cat. No. B1670198
CAS RN: 477-43-0
M. Wt: 230.3 g/mol
InChI Key: NETSQGRTUNRXEO-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydrocostus lactone (DHE) is a sesquiterpene lactone extracted from Saussurea lappa and Aucklandia lappa . It possesses antifungal and antimycobacterial activity and exhibits a cytotoxic effect against HepG2, OVCAR-3, and HeLa cell lines .


Synthesis Analysis

An efficient total synthesis of the sesquiterpene lactone Dehydrocostus lactone has been reported. The approach involved a domino enediyne metathesis extended by a domino dienyne metathesis strategy to give access to suitably functionalized hydroazulene cores . In another study, new 13-amino derivatives of Dehydrocostus lactone were synthesized through Michael addition reactions .


Molecular Structure Analysis

Dehydrocostus lactone has a molecular formula of C15H18O2, an average mass of 230.302 Da, and a monoisotopic mass of 230.130676 Da .


Physical And Chemical Properties Analysis

Dehydrocostus lactone is a white to off-white powder . It has a solubility of ≥20 mg/mL in DMSO .

Scientific Research Applications

  • Anticancer Activity : Dehydrocostus lactone has shown promising results in inhibiting cancer cell growth in various types of cancers. For example, it has been found to suppress proliferation and induce apoptosis in chronic myeloid leukemia cells through the Bcr/Abl-JAK/STAT signaling pathways (Cai, Qin, & Yang, 2017). It also inhibits gastrinoma cancer cell growth through apoptosis induction, sub-G1 cell cycle arrest, DNA damage, and loss of mitochondrial membrane potential (Long, Huang, Yu, Zhang, Yao, Chen, & Feng, 2018).

  • Antitumor Mechanisms : Studies have systematically summarized the antitumor activities and mechanisms of dehydrocostus lactone, especially in breast cancer and leukemia. It is noted for its effect on significant signaling pathways and cellular functions (Li, Wang, Xie, & Hu, 2020).

  • Metabolic Network Analysis : Advanced techniques such as ultra-high-performance liquid chromatography and mass spectrometry have been used to study the metabolic fate of dehydrocostus lactone in rats, providing insights into its in vivo transformations and potential therapeutic pathways (Tian, Ma, Liu, Zhao, Yu, Li, Tian, Pei, Wang, & Zuo, 2022).

  • Anti-Inflammatory Properties : Dehydrocostus lactone demonstrates significant anti-inflammatory activity. For example, it has been shown to suppress the expression of inducible nitric oxide synthase and TNF-alpha in LPS-activated macrophages (Lee, Kim, Jang, Son, Kim, Sohn, Lee, & Ryu, 1999). It also ameliorates colitis by targeting the IKKα/β-NF-κB and Keap1-Nrf2 signalling pathways (Yuan, Hu, Liu, Xie, Yang, Li, Zhang, Chen, Tang, & Shen, 2022).

  • Other Applications : Dehydrocostus lactone has also been investigated for its growth regulatory response in plants (Jyotsna & Dhillon, 2009) and its effect on hepatitis B virus surface antigen gene expression in human hepatoma cells (Chen, Chou, Lee, Wang, & Yeh, 1995).

Safety And Hazards

Dehydrocostus lactone is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The biological activities of Dehydrocostus lactone and its analogues are suggested to be mediated by the lactone ring and α, β -methylene- γ -lactone . Future research could focus on the structure-activity relationship of 13-amino derivatives of Dehydrocostus lactone . The derivatives display greatly improved selectivity for breast cancer over non-tumorigenic mammary epithelial cells . The compounds further showed promising predicted adsorption, distribution, metabolisms and excretion (ADME) properties .

properties

IUPAC Name

(3aS,6aR,9aR,9bS)-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h11-14H,1-7H2/t11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETSQGRTUNRXEO-XUXIUFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2C(C3C1CCC3=C)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1CCC3=C)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891554
Record name Dehydrocostus lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrocostus lactone, (-)-

CAS RN

477-43-0
Record name (-)-Dehydrocostus lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydrocostus lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrocostus lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROCOSTUS LACTONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71TRF5K040
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrocostus lactone
Reactant of Route 2
Dehydrocostus lactone
Reactant of Route 3
Dehydrocostus lactone
Reactant of Route 4
Dehydrocostus lactone
Reactant of Route 5
Dehydrocostus lactone
Reactant of Route 6
Dehydrocostus lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.